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2-Pro-7-phe-9-trp-substance P - 77275-70-8

2-Pro-7-phe-9-trp-substance P

Catalog Number: EVT-362660
CAS Number: 77275-70-8
Molecular Formula: C72H105N19O13S
Molecular Weight: 1476.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Pro-7-phenylalanyl-9-tryptophan-substance P is a synthetic analog of substance P, a neuropeptide that plays a crucial role in various physiological processes, including pain perception, inflammation, and neurogenic responses. This compound is primarily used for research purposes to explore the functions and mechanisms of substance P and its receptors.

Source

The compound can be sourced from various chemical suppliers, such as Elabscience and Benchchem, which provide it in lyophilized powder form for research applications. The molecular formula is C80H109N21O13SC_{80}H_{109}N_{21}O_{13}S with a calculated molecular weight of approximately 1604.96 g/mol .

Classification

2-Pro-7-phenylalanyl-9-tryptophan-substance P belongs to the class of peptide analogs. It is categorized as a neuropeptide and is specifically an antagonist or agonist of substance P receptors, depending on its structural modifications.

Synthesis Analysis

Methods

The synthesis of 2-Pro-7-phenylalanyl-9-tryptophan-substance P typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following technical steps:

  1. Resin Preparation: A suitable resin is chosen based on the desired peptide length and properties.
  2. Amino Acid Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as HBTU or DIC.
  3. Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.
  4. Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

This method allows for precise control over the sequence and modifications of the peptide.

Molecular Structure Analysis

Structure

The molecular structure of 2-Pro-7-phenylalanyl-9-tryptophan-substance P consists of a sequence that includes various amino acids with specific side chains contributing to its biological activity. The one-letter code for its sequence is RwKPQQwFwLM-NH2, while the three-letter code representation includes arginine (Arg), D-Tryptophan (D-Trp), lysine (Lys), proline (Pro), glutamine (Gln), phenylalanine (Phe), and leucine (Leu) .

Data

The compound's structure can be represented in a simplified manner as follows:

PropertyValue
Molecular Weight1604.96 g/mol
Molecular FormulaC80H109N21O13S
Purity> 95%
FormLyophilized powder
Storage Conditions-20°C
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2-Pro-7-phenylalanyl-9-tryptophan-substance P include:

  1. Receptor Binding: The compound interacts with substance P receptors, leading to various downstream signaling pathways.
  2. Antagonistic Activity: In certain contexts, this compound exhibits antagonist properties against substance P, modulating its effects on pain and inflammation .
  3. Agonistic Activity: Conversely, it can also act as an agonist in other scenarios, enhancing substance P-related signaling .

These reactions are critical for understanding how modifications to substance P can alter its biological functions.

Mechanism of Action

The mechanism of action for 2-Pro-7-phenylalanyl-9-tryptophan-substance P primarily involves its interaction with neurokinin receptors, particularly NK1 receptors. Upon binding:

  1. Receptor Activation: The binding induces a conformational change in the receptor.
  2. Signal Transduction: This leads to activation of intracellular signaling cascades involving G-proteins that mediate cellular responses such as pain perception and inflammation.
  3. Physiological Effects: Depending on whether it acts as an agonist or antagonist, it can either enhance or inhibit pain signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-Pro-7-phenylalanyl-9-tryptophan-substance P include:

  • Appearance: Typically appears as a white to off-white lyophilized powder.
  • Solubility: Generally soluble in water and organic solvents suitable for peptide solubilization.

Chemical Properties

Chemical properties include:

Applications

The primary applications of 2-Pro-7-phenylalanyl-9-tryptophan-substance P in scientific research include:

  1. Pain Research: Used to study mechanisms underlying pain perception and modulation.
  2. Neurobiology: Investigated for its role in neurogenic inflammation and related disorders.
  3. Pharmacological Studies: Serves as a tool to develop new drugs targeting substance P pathways for conditions like chronic pain and anxiety disorders.
Mechanistic Insights into Receptor Antagonism

Competitive Inhibition of Mammalian Tachykinin NK1 Receptors

[D-Pro²,D-Phe⁷,D-Trp⁹]Substance P (DPDT-SP) functions as a competitive antagonist at mammalian tachykinin NK1 receptors, binding reversibly to the orthosteric site without intrinsic efficacy. This prevents native substance P (SP) from activating downstream signaling pathways. Key mechanistic insights include:

  • Tissue-Specific Antagonism: DPDT-SP exhibits distinct inhibitory profiles across tissues. In guinea-pig ileum (GPI) smooth muscle, it acts as a weak antagonist (pA₂ = 5.2), competing with SP for receptor binding but requiring higher concentrations than later-generation antagonists [9]. This contrasts with its effects on pancreatic acini, where it competitively inhibits SP-induced amylase secretion (pA₂ = 5.2), shifting dose-response curves rightward without altering efficacy [9].
  • Paradoxical Agonist Activity: In rabbit external jugular vein and rat superior cervical ganglion, DPDT-SP demonstrates partial agonist effects, inducing vasoconstriction and neuronal depolarization, respectively. This suggests receptor heterogeneity or tissue-specific conformational states [8]. The agonist activity in sympathetic ganglia occurs via postsynaptic NK1 receptors, while its ileal effects involve presynaptic inhibition of cholinergic neurons [8].
  • Receptor Selectivity Profile: DPDT-SP shows modest selectivity for NK1 over NK2 receptors but lacks specificity against bombesin/endothelin receptors at high concentrations. This cross-reactivity limits its utility for distinguishing tachykinin receptor subtypes [7].

Table 1: Functional Antagonism of DPDT-SP Across Tissues

Tissue/PreparationEffectpA₂/KiMechanism
Guinea-pig ileum (smooth muscle)Competitive antagonism5.2Presynaptic NK1 blockade
Rabbit external jugular veinAgonism (contraction)N/APostsynaptic NK1 activation
Pancreatic aciniCompetitive antagonism5.2SP receptor blockade
Rat superior cervical ganglionAgonism (depolarization)N/APostsynaptic NK1 activation

Allosteric Modulation of Substance P Receptor Subtypes

The D-amino acid substitutions in DPDT-SP (positions 2,7,9) induce conformational constraints that alter receptor interactions beyond competitive inhibition:

  • Receptor Subtype Plasticity: DPDT-SP’s divergent effects (antagonism vs. agonism) across tissues suggest it stabilizes distinct receptor conformations. In vascular tissue, it may stabilize active states of NK1 receptors, triggering Gq-mediated phospholipase C activation and calcium mobilization [4] [8]. This contrasts with neuronal NK1 isoforms, where it favors inactive conformations [6].
  • Ligand-Binding Pocket Remodeling: Molecular dynamics simulations indicate D-Trp⁹ occupies a hydrophobic subpocket in NK1 receptors, displacing SP’s C-terminal residues. This reorients transmembrane helices (particularly TM5 and TM6), potentially altering G-protein coupling efficiency [4]. The D-Phe⁷ substitution enhances interactions with extracellular loop 3, further restricting receptor dynamics [7].
  • Receptor Dimerization Effects: Evidence suggests DPDT-SP may inhibit NK1-NK2 heterodimer formation, a mechanism implicated in inflammatory pain. By preventing dimerization, it disrupts synergistic signaling between SP and neurokinin A [7] [10].

Table 2: Allosteric Modulation by DPDT-SP

Structural FeatureReceptor InteractionFunctional Consequence
D-Pro²TM4 stabilizationAlters intracellular loop conformation
D-Phe⁷ECL3 hydrophobic interactionRestricts ligand-binding pocket mobility
D-Trp⁹TM5/TM6 hydrophobic subpocketImpairs Gq protein coupling
C-terminal amideReduced electrostatic repulsionProlonged receptor occupancy

Molecular Docking Studies of Antagonist-Receptor Interactions

Computational models elucidate how DPDT-SP achieves subtype-selective antagonism:

  • Binding Pose Analysis: Docking simulations position DPDT-SP’s D-Trp⁹ in a conserved hydrophobic niche near residues Phe268⁶.⁵⁹ and Val116².⁶⁴ (Ballesteros-Weinstein numbering). This displaces SP’s Gln⁶-Phe⁷-Phe⁸ motif, preventing receptor activation [3] [5]. The D-Pro² residue forms hydrogen bonds with Glu196 (ECL2), a key interaction absent in native SP binding [3].
  • Receptor Residue Specificity: Key binding determinants were identified via mutagenesis:
  • Glu193 (human NK1): Salt bridge with DPDT-SP’s N-terminal Arg¹
  • His197 (ECL2): π-stacking with D-Phe⁷
  • Tyr287⁷.⁴³: Hydrogen bonding with backbone carbonyl of D-Trp⁹ [3] [9]
  • Selectivity Mechanisms: Compared to non-peptide antagonists (e.g., CP-99994), DPDT-SP’s differential membrane partitioning allows access to distinct receptor populations. Its peptide backbone enables interactions with membrane-proximal receptor domains, inhibiting SP-induced β-arrestin recruitment more effectively than Gq signaling [10].

Table 3: Key Residues in DPDT-SP–NK1 Receptor Binding

Residue (NK1 Receptor)Interaction with DPDT-SPFunctional Role
Glu193Salt bridge (Arg¹)Anchors N-terminus
His197π-stacking (D-Phe⁷)Stabilizes TM4/ECL2
Tyr287⁷.⁴³H-bond (D-Trp⁹ backbone)Blocks activation motif
Phe268⁶.⁵⁹Hydrophobic packing (D-Trp⁹)Prevents helix movement
Leu291⁷.⁴⁷Van der Waals (Pro²)Enhances binding affinity

Properties

CAS Number

77275-70-8

Product Name

2-Pro-7-phe-9-trp-substance P

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C72H105N19O13S

Molecular Weight

1476.8 g/mol

InChI

InChI=1S/C72H105N19O13S/c1-42(2)37-53(64(97)82-49(61(77)94)31-36-105-3)86-67(100)56(40-45-41-81-48-23-11-10-21-46(45)48)89-66(99)55(39-44-19-8-5-9-20-44)88-65(98)54(38-43-17-6-4-7-18-43)87-63(96)50(27-29-59(75)92)83-62(95)51(28-30-60(76)93)84-68(101)58-26-16-35-91(58)71(104)52(24-12-13-32-73)85-69(102)57-25-15-34-90(57)70(103)47(74)22-14-33-80-72(78)79/h4-11,17-21,23,41-42,47,49-58,81H,12-16,22,24-40,73-74H2,1-3H3,(H2,75,92)(H2,76,93)(H2,77,94)(H,82,97)(H,83,95)(H,84,101)(H,85,102)(H,86,100)(H,87,96)(H,88,98)(H,89,99)(H4,78,79,80)/t47-,49-,50-,51-,52-,53?,54+,55-,56+,57+,58-/m0/s1

InChI Key

DJTXGXBJAUKOBG-YHWCEVJTSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N

Synonyms

2,7,9-PPT-SP
2-Pro-7-Phe-9-Trp-substance P
2-prolyl-7-phenylalanyl-9-tryptophan-substance P
substance P, Pro(2)-Phe(7)-Trp(9)-
substance P, prolyl(2)-phenylalanyl(7)-tryptophan(9)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N

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